molecular formula C9H16O3 B113844 Glycidyl hexanoate CAS No. 17526-74-8

Glycidyl hexanoate

Cat. No. B113844
CAS RN: 17526-74-8
M. Wt: 172.22 g/mol
InChI Key: LYJNHHFSQGRJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycidyl hexanoate, also known as Hexanoic acid, oxiranylmethyl ester, Hexanoic acid, 2,3-epoxypropyl ester, 2-Oxiranylmethyl hexanoate, is a product in the category of Glycidyl Esters . It has a molecular formula of C9H16O3 and a molecular weight of 172.22 .


Molecular Structure Analysis

The molecular structure of Glycidyl hexanoate includes an oxirane ring, which is a three-membered cyclic ether . This structure is significant as it allows for various chemical reactions, particularly those involving the opening of the oxirane ring .


Chemical Reactions Analysis

Glycidyl hexanoate, like other glycidyl esters, can undergo various chemical reactions. The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . These reactions allow for the installation of a variety of functionalities onto the reactive scaffold .

It is stored in a freezer and supplied as neat . It is used as a plasticizer for polyvinyl butyral resin composition .

Scientific Research Applications

1. Glycidyl Hexanoate in Biochemical Research

Glycidyl hexanoate's applications extend to biochemical research. Pedowitz et al. (2021) explored its use in metabolic chemical reports, specifically in preventing nonenzymatic S-glycosylation. They synthesized reporter molecules functionalized with hexanoic acid, which demonstrated robust labeling with minimal nonspecific chemical labeling, enhancing the reliability of biochemical experiments (Pedowitz et al., 2021).

2. Polymer Chemistry Applications

Zhang and Wang (2015) discussed the potential of glycidyl hexanoate derivatives in polymer chemistry. They reviewed the use of 1-ethoxyethyl glycidyl ether, derived from glycidyl hexanoate, for constructing polymers with complicated architectures, indicating its versatility in producing linear polyglycidyl and other complex polymer structures (Zhang & Wang, 2015).

3. Applications in Material Sciences

Wang et al. (2002) demonstrated the use of glycidyl methacrylate, a compound related to glycidyl hexanoate, in the preparation of cross-linked microparticles via dispersion polymerization. This application signifies its potential in material sciences, particularly in the development of fine powders for various industrial applications (Wang et al., 2002).

4. Glycidyl Hexanoate in Analytical Chemistry

In analytical chemistry, Shaw and Barton (1991) utilized glycidyl hexanoate derivatives for chromatographic purposes. They developed a direct HPLC method for resolving enantiomers of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate, showcasing the application of glycidyl hexanoate in sophisticated analytical techniques (Shaw & Barton, 1991).

Future Directions

The future directions for Glycidyl hexanoate could involve its use in the synthesis of new materials. For instance, glycidyl methacrylate-based copolymers have been reported to exhibit promising healing results when used as healing agents of waterborne polyurethanes . Such applications could potentially extend to Glycidyl hexanoate, opening new avenues for research and development.

properties

IUPAC Name

oxiran-2-ylmethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNHHFSQGRJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938638
Record name (Oxiran-2-yl)methyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl hexanoate

CAS RN

17526-74-8
Record name Hexanoic acid, 2,3-epoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxiran-2-yl)methyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycidyl hexanoate
Reactant of Route 2
Reactant of Route 2
Glycidyl hexanoate
Reactant of Route 3
Reactant of Route 3
Glycidyl hexanoate
Reactant of Route 4
Reactant of Route 4
Glycidyl hexanoate
Reactant of Route 5
Reactant of Route 5
Glycidyl hexanoate
Reactant of Route 6
Reactant of Route 6
Glycidyl hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.